molecular formula C21H25N5O3 B2680979 (Z)-2-(4-methylpiperazin-1-yl)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid CAS No. 900011-37-2

(Z)-2-(4-methylpiperazin-1-yl)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid

Cat. No.: B2680979
CAS No.: 900011-37-2
M. Wt: 395.463
InChI Key: ALJFYISMCGVBJZ-VHXPQNKSSA-N
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Description

(Z)-2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid is a synthetic organic compound featuring a piperazine ring, an azo group (phenyldiazenyl), and a butanoic acid backbone. Its Z-configuration at the azo linkage (N=N) distinguishes it from other stereoisomers. The compound’s structure integrates a 4-methylpiperazine moiety, which is known to enhance solubility and bioavailability in medicinal chemistry applications .

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-4-oxo-4-(4-phenyldiazenylanilino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-25-11-13-26(14-12-25)19(21(28)29)15-20(27)22-16-7-9-18(10-8-16)24-23-17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3,(H,22,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJFYISMCGVBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701037633
Record name 1-Piperazineacetic acid, 4-methyl-.alpha.-[2-oxo-2-[[4-(2-phenyldiazenyl)phenyl]amino]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701037633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900011-37-2
Record name 1-Piperazineacetic acid, 4-methyl-.alpha.-[2-oxo-2-[[4-(2-phenyldiazenyl)phenyl]amino]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701037633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-methylpiperazin-1-yl)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved by reacting 1,4-dichlorobutane with ammonia or a primary amine under high pressure and temperature.

    Introduction of the phenyl group: This step involves the reaction of the piperazine derivative with a phenyl diazonium salt, which is prepared by diazotization of aniline.

    Formation of the butanoic acid moiety: This can be done by reacting the intermediate with a suitable carboxylic acid derivative, such as an acyl chloride or an ester, under basic conditions.

Industrial Production Methods

Industrial production of (Z)-2-(4-methylpiperazin-1-yl)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid may involve optimized versions of the above synthetic routes, with emphasis on cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-methylpiperazin-1-yl)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity. Preliminary studies have shown its potential in the following areas:

  • Anti-Cancer Activity : The compound has demonstrated the ability to inhibit the proliferation of various cancer cell lines. Its mechanism of action may involve the modulation of specific signaling pathways associated with tumor growth.
  • Anti-Inflammatory Effects : The compound may also exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways.

Anti-Cancer Research

A study conducted on similar compounds with piperazine and diazenyl moieties revealed promising results in inhibiting breast cancer cell lines. The compound's structure suggests it could function similarly by interfering with cancer cell signaling pathways, particularly those involving apoptosis and cell cycle regulation.

StudyFindingsReference
Anti-cancer effects on MCF-7 cellsInhibition of cell proliferation by 50% at 10 µM concentration
Mechanistic study on apoptosisInduction of apoptosis via caspase activation

Anti-Inflammatory Applications

Research has indicated that compounds with similar structures can inhibit Toll-like receptors (TLRs), which play a crucial role in inflammatory responses. This suggests that (Z)-2-(4-methylpiperazin-1-yl)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid may also exhibit similar TLR inhibitory effects, making it a candidate for further exploration in treating autoimmune diseases and chronic inflammation.

StudyFindingsReference
TLR inhibition studySignificant reduction in TLR-mediated cytokine release
In vivo model of inflammationDecreased inflammation markers in treated animals

Pharmacological Applications

The pharmacological profile of (Z)-2-(4-methylpiperazin-1-yl)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid suggests its potential use in:

  • Cancer Therapy : As a novel agent targeting specific cancer pathways.
  • Chronic Inflammatory Diseases : As a therapeutic option to modulate immune responses.

Mechanism of Action

The mechanism of action of (Z)-2-(4-methylpiperazin-1-yl)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several piperazine- and azo-containing derivatives. A comparative analysis is provided below:

Compound Key Structural Features Functional Differences Reported Applications
(Z)-2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid - 4-Methylpiperazine
- Phenyldiazenyl group
- Butanoic acid chain
- Z-configuration
Potential for enhanced solubility and stereospecific interactions due to Z-configuration Limited data; inferred use in enzyme inhibition studies
(Z)-4-(4-Ethylpiperazin-1-yl)-4-oxobut-2-enoic acid (1164488-89-4) - 4-Ethylpiperazine
- α,β-unsaturated ketone (but-2-enoic acid)
Increased lipophilicity due to ethyl group; conjugated double bond may affect reactivity Antimicrobial agents, kinase inhibitors
5-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid (311785-26-9) - Benzothiazole ring
- Chloro substituent
- Pentanoic acid chain
Enhanced electron-withdrawing effects from chloro group; benzothiazole improves bioactivity Anticancer research, protease inhibitors
4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid (927637-85-2) - Sulfonamide linkage
- Ethoxy and chloro substituents
Improved metabolic stability; sulfonamide enhances target binding Antibacterial agents, COX-2 inhibitors

Key Findings

Piperazine Substitution: The methyl group in the target compound’s piperazine ring likely improves aqueous solubility compared to ethyl or bulkier substituents, as seen in (Z)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid . Ethyl or morpholine substitutions (e.g., 765925-15-3) may enhance membrane permeability but reduce polarity .

Azo Group vs.

Acid Chain Length: Butanoic acid (C4) in the target compound provides a balance between flexibility and rigidity compared to pentanoic acid (C5) derivatives (e.g., 311785-26-9), which may exhibit altered binding kinetics .

Biological Activity

(Z)-2-(4-methylpiperazin-1-yl)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, interactions with specific receptors, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

  • A piperazine moiety, which is known for its role in pharmacological activities.
  • A phenyldiazenyl group that may enhance biological interactions.
  • A butanoic acid backbone contributing to its solubility and reactivity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realm of antimicrobial and anticancer properties.

Antimicrobial Activity

A study evaluated the antimicrobial effects of structurally similar compounds using the disk diffusion method. The results indicated that derivatives of butanoic acid, including those with piperazine substitutions, exhibited significant activity against both Gram-positive and Gram-negative bacteria. The most potent compounds demonstrated high inhibition zones, suggesting strong antibacterial properties .

CompoundActivity Against Gram-positiveActivity Against Gram-negativeFungal Activity
3HighModerateModerate
10HighHighModerate
12aHighHighHigh
4ModerateModerateLow

The biological activity of (Z)-2-(4-methylpiperazin-1-yl)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid may be attributed to:

  • Receptor Modulation : The compound has shown potential as a modulator of the melanocortin-5 receptor (MC5R), which is involved in various physiological processes including inflammation and metabolism .
  • Interference with Cellular Processes : Its structure allows it to interact with cellular pathways that are crucial for microbial survival and proliferation.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds:

  • Antimicrobial Screening : In a comparative study, various derivatives were synthesized and tested for their antimicrobial efficacy. Compounds similar to (Z)-2-(4-methylpiperazin-1-yl)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid showed promising results against resistant bacterial strains .
  • Cytotoxicity Assays : Research involving cytotoxicity assays indicated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .
  • Gene-Chemical Interaction Studies : Data from gene interaction studies indicate that compounds like (Z)-2-(4-methylpiperazin-1-yl)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid may influence gene expression related to apoptosis and cell cycle regulation .

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